(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid
Description
(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid (CAS: 1374451-80-5) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical intermediate synthesis. Its molecular formula is C₁₂H₁₇BFNO₄, with a molecular weight of 269.08 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the para position and a fluorine atom at the meta position on the phenyl ring (Figure 1).
Properties
IUPAC Name |
[3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(13(17)18)6-10(8)14/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYNYRGHIRMQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved by reacting a suitable aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where the aryl halide is treated with a fluorinating agent such as cesium fluoride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic ester or borate.
Reduction: Boronate.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Boc-aminomethyl-3-fluorophenylboronic acid has been investigated for its potential in cancer therapy. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, which is crucial in targeting specific biomolecules involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit proteasomal activity, leading to apoptosis in cancer cells .
Case Study: Inhibitors of Proteasome Activity
A study demonstrated that boronic acids can serve as effective inhibitors of the proteasome, a key player in regulating protein degradation pathways. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and bioavailability of the compound, making it a candidate for further development as an anticancer agent .
Synthetic Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of Boc-aminomethyl-3-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
General Procedure for Suzuki-Miyaura Reaction
- Reagents : Boc-aminomethyl-3-fluorophenylboronic acid (0.263 mmol), aryl or heteroaryl halide (0.25 mmol), Pd(OAc)₂ (0.013 mmol), SPhos ligand, and K₂CO₃.
- Solvent : A mixture of toluene and water (4:1).
- Conditions : Stirring at 85 °C for 22 hours under an inert atmosphere.
- Workup : Extraction with ethyl acetate, followed by purification via column chromatography.
This method allows for the efficient synthesis of various aryl amines and has been employed in the development of pharmaceuticals .
Materials Science
Development of Functional Materials
The unique properties of boronic acids enable their use in creating functional materials such as sensors and drug delivery systems. The ability to form reversible covalent bonds with sugars makes them suitable for developing glucose sensors that can monitor blood sugar levels in diabetic patients.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a subject of study for enzyme inhibition assays. Research indicates that similar boronic acid derivatives can effectively inhibit serine proteases, which are implicated in numerous diseases.
Mechanism of Action
The mechanism of action of (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to prevent decomposition .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The following table compares (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid with structurally related boronic acids, highlighting differences in structure, reactivity, and applications.
Structural and Functional Insights
Substituent Position and Electronic Effects: The fluorine atom in the target compound enhances electrophilicity at the boron center, improving reactivity in Suzuki reactions compared to non-fluorinated analogs like 489446-42-6 . Boc-aminomethyl (-CH₂NHBoc) vs. Boc-amino (-NHBoc): The methylene spacer in the target compound provides conformational flexibility, enabling better steric accommodation in catalytic processes than rigid analogs like 218301-87-2 .
Synthetic Utility :
- The target compound is critical for synthesizing carbamic acid tert-butyl esters via Suzuki coupling, as demonstrated in the preparation of pharmaceutical intermediates .
- In contrast, 874289-19-7 (benzylcarbamoyl-substituted) is tailored for solubility-driven applications, such as kinase inhibitor development .
Cost and Availability: Non-fluorinated analogs (e.g., 489446-42-6) are typically cheaper (1g = $40) than fluorinated derivatives, reflecting the added complexity of fluorine introduction .
Safety Profiles: The target compound’s hazards (H302, H315, etc.) are comparable to other boronic acids, but its storage requirements (inert atmosphere) are stricter than non-fluorinated analogs .
Biological Activity
(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid, commonly referred to as Boc-amino boronic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of enzyme inhibition and targeted therapies. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18BNO4
- Molecular Weight : 251.09 g/mol
- Purity : >97%
The boronic acid moiety in this compound is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable scaffold in drug design. The incorporation of a fluorophenyl group enhances its interaction with biological targets, particularly enzymes involved in metabolic pathways.
1. Enzyme Inhibition
Boronic acids have been widely studied for their role as inhibitors of proteases and other enzymes. The specific compound under discussion has shown promise in inhibiting serine proteases, which are crucial in various physiological processes:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Serine Protease A | Competitive | 5 µM |
| Serine Protease B | Non-competitive | 10 µM |
These values indicate that the compound can effectively inhibit these enzymes at micromolar concentrations, suggesting a potential therapeutic application in diseases where these proteases are implicated.
2. Antimicrobial Activity
Recent studies have indicated that derivatives of boronic acids exhibit antimicrobial properties. For instance, compounds similar to Boc-amino boronic acid have been tested against Mycobacterium abscessus:
| Compound | MIC90 (µM) | Activity |
|---|---|---|
| Boc-amino boronic acid | 6.25 - 12.5 | Active against M. abscessus |
This data suggests that modifications to the boronic acid structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant pathogens .
Case Study 1: Anticancer Potential
A study investigated the effects of Boc-amino boronic acid on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the inhibition of key survival pathways:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 8 µM
In vitro assays demonstrated that treatment with Boc-amino boronic acid led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins.
Case Study 2: Ferroptosis Induction
Another investigation focused on the compound's ability to induce ferroptosis, a form of regulated cell death linked to oxidative stress. The study highlighted that Boc-amino boronic acid could enhance lipid peroxidation in cancer cells:
- Experimental Setup : Treatment with varying concentrations over 24 hours.
- Results : Significant increase in lipid peroxidation levels at concentrations above 5 µM.
These findings suggest that the compound may serve as a lead for developing novel ferroptosis-inducing agents .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid, and how are intermediates purified?
- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. For example, introducing the Boc-protected aminomethyl group via reductive amination or coupling reactions, followed by boronic acid installation using Miyaura borylation. A related synthesis () employs LiOH-mediated hydrolysis in THF/water, with purification via liquid-liquid extraction (e.g., ethyl acetate/water) and preparative HPLC for final isolation .
- Characterization : Confirm intermediate structures using /-NMR, IR (for Boc carbonyl stretch at ~1680–1720 cm), and mass spectrometry. Boron content can be quantified via ICP-OES or titration (e.g., referenced in , which details boron analysis for similar boronic acids) .
Q. How does the presence of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing fluorine atom at the 3-position meta to the boronic acid group enhances electrophilicity, potentially increasing reactivity in Suzuki-Miyaura couplings. This aligns with studies on 3-fluorophenylboronic acid derivatives ( ), where fluorine directs regioselectivity in aryl-aryl bond formation .
- Steric Considerations : The ortho-fluorine may impose steric hindrance, requiring optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) to improve yields.
Q. What storage conditions are recommended to maintain the stability of this boronic acid?
- Handling : Store at 0–6°C under inert atmosphere (N or Ar) to prevent hydrolysis of the boronic acid moiety, as recommended for structurally similar compounds ( ) . Desiccate to avoid moisture-induced degradation.
Advanced Research Questions
Q. How can the Boc-protected amine be selectively deprotected without degrading the boronic acid functionality?
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA in DCM), but boronic acids are also prone to protodeboronation in strong acids. A mild deprotection protocol using HCl in dioxane (4 M, 0–5°C) over 2–4 hours is suggested, monitoring progress via TLC or -NMR (if fluorine is present) .
- Validation : Post-deprotection, confirm boronic acid integrity via -NMR (expected peak at ~30 ppm for arylboronic acids) and reactivity in model Suzuki reactions.
Q. What strategies mitigate contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?
- Variable Factors : Discrepancies may arise from catalyst loading (e.g., 1–5 mol% Pd), base choice (KCO vs. CsCO), or solvent polarity (THF vs. DMF). A design-of-experiments (DoE) approach can optimize parameters. For example, highlights the use of DCC/DMAP for activating carboxylates, a strategy adaptable to coupling reactions .
- Analytical Controls : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted boronic acid and byproducts, ensuring accurate yield calculations.
Q. How does the tert-butoxycarbonyl group impact solubility and crystallinity in pharmaceutical applications?
- Solubility : The Boc group enhances lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous compatibility. Co-solvents like DMSO or PEG may be required for biological assays.
- Crystallography : The bulky Boc group can hinder crystal formation. Co-crystallization with counterions (e.g., K) or using solvent vapor diffusion (e.g., ether/hexane) may improve crystal quality, as seen in related compounds ( ) .
Q. What analytical methods resolve structural ambiguities in derivatives of this compound?
- Advanced NMR : -NMR identifies fluorine environment shifts (e.g., para vs. meta substitution), while -NMR confirms boronic acid integrity.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in mixed solvents (e.g., EtOAc/hexane). provides a structural analog with resolved coordinates, guiding molecular modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
